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Compound of Interest

Compound Name: Phytosphingosine 1-phosphate

CAS No.: 383908-62-1

Cat. No.: B6595650 Get Quote

Abstract & Scope
Phytosphingosine-1-phosphate (PhS1P, t18:0-P) is a bioactive sphingolipid structurally distinct

from Sphingosine-1-phosphate (S1P) due to the presence of a C4-hydroxyl group on the

sphingoid backbone. While S1P is extensively studied in immune trafficking and vascular

biology, PhS1P is emerging as a critical modulator in skin barrier function, yeast metabolism,

and potentially in specific mammalian tissue signaling.

Accurate quantification of PhS1P is complicated by its zwitterionic nature, low endogenous

abundance, and potential isobaric interference from other sphingoid base phosphates. This

guide provides a definitive protocol for optimizing Multiple Reaction Monitoring (MRM)

transitions, ensuring specificity and sensitivity in complex biological matrices.

Analyte Characterization & Mass Spectrometry
Logic
To design a robust MRM assay, one must understand the fragmentation physics of the

molecule. PhS1P possesses a polar head group (phosphate + amine) and a hydrophobic alkyl

chain.

Physicochemical Profile:

Common Name: Phytosphingosine-1-phosphate (PhS1P)
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Systematic Name: 4-hydroxysphinganine-1-phosphate

Molecular Formula: C₁₈H₄₀NO₆P

Monoisotopic Mass: 397.2593 Da

Precursor Ion [M+H]⁺:m/z 398.3

Fragmentation Pathway (The "Why" behind the
Transitions)
In positive electrospray ionization (ESI+), the protonated molecular ion [M+H]⁺ undergoes

collision-induced dissociation (CID). The primary fragmentation channel involves the neutral

loss of the phosphate head group (

, 98 Da) and subsequent dehydration steps.

Primary Cleavage (Phosphate Loss): The phosphate ester bond is the most labile. Cleavage

yields the product ion corresponding to the dehydrated phytosphingosine backbone.

Note: The resulting ion at m/z 300.3 corresponds to [Phytosphingosine + H - H₂O]⁺.

Secondary Cleavage (Dehydration): The backbone contains multiple hydroxyl groups (C3,

C4). Further excitation drives the loss of a water molecule from the m/z 300.3 fragment.

Selection Strategy:

Quantifier (Quant):398.3 → 282.3. This transition represents a double neutral loss

(Phosphate + Water). It is often more specific than the single loss because fewer background

matrix ions undergo this specific double fragmentation, improving the Signal-to-Noise (S/N)

ratio.

Qualifier (Qual):398.3 → 300.3. This transition is typically more intense (higher abundance)

but can be less specific. It serves to confirm analyte identity.[1]

Method Development Strategy
Step 1: Standard Preparation
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Stock Solution: Dissolve authnetic PhS1P standard (e.g., from Avanti Polar Lipids) in

Methanol:Water (95:5) with 0.1% Formic Acid to 1 mM. Note: PhS1P is less soluble than

S1P; ensure complete solubilization.

Internal Standard (IS): Use C17-PhS1P (preferred) or C17-S1P.

C17-S1P Transition: m/z 366.2 → 250.2.

Step 2: Source Optimization (Tuning)
Infuse the standard (1 µM) at 10 µL/min into the MS. Optimize the following:

Declustering Potential (DP): High DP (60–100 V) is often needed to prevent clustering of the

phosphate group, but avoid in-source fragmentation.

Collision Energy (CE):

For 398.3 → 300.3: Start at 18–22 eV.

For 398.3 → 282.3: Start at 28–32 eV (requires more energy for the second neutral loss).

Step 3: Chromatographic Separation
Separation is critical to distinguish PhS1P from potential isomers and to remove ion-

suppressing phospholipids.

Column: C18 Reverse Phase is standard, but C8 or PFP (Pentafluorophenyl) columns can

offer better peak shape for phosphorylated lipids.

Recommendation: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

Mobile Phases:

A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

B: Methanol (or Acetonitrile) + 0.1% Formic Acid + 2mM Ammonium Formate.

Rationale: Acidic pH keeps the phosphate protonated (improving retention on C18) and

improves positive ionization yield. Ammonium formate acts as a chaotropic agent to
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reduce peak tailing.

Visual Workflows (Graphviz)
Figure 1: PhS1P Fragmentation & MRM Logic

Transition Strategy

Precursor Ion
[M+H]+ 

 m/z 398.3

Intermediate Fragment
[PhytoSph backbone - H2O]+

 m/z 300.3

Loss of H3PO4 (-98 Da)
Collision Energy: ~20 eV

Quantifier Ion
[PhytoSph backbone - 2H2O]+

 m/z 282.3

Loss of H2O (-18 Da)
Collision Energy: ~30 eV

Quantifier: 398.3 -> 282.3 (High Specificity)
Qualifier: 398.3 -> 300.3 (High Intensity)

Click to download full resolution via product page

Caption: Fragmentation pathway of PhS1P in ESI+ mode. The transition to m/z 282.3 is

preferred for quantification due to higher specificity.

Figure 2: Sample Preparation & Analysis Workflow
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Biological Sample
(Plasma/Tissue)

1. Protein Precipitation
Add Methanol/Acetonitrile (1:3 v/v)
Spike Internal Standard (C17-S1P)

2. Acidification
Add dilute HCl or Formic Acid

(Crucial for phosphate protonation)

3. Liquid-Liquid Extraction (Optional)
Butanol or MTBE extraction

for lipid enrichment

4. Centrifugation & Drying
SpeedVac -> Reconstitute in MeOH:Water (80:20)

5. LC-MS/MS Analysis
Column: C18, 50mm

Flow: 0.4 mL/min

Click to download full resolution via product page

Caption: Optimized sample preparation workflow emphasizing acidification to ensure efficient

extraction of the polar PhS1P molecule.

Detailed Protocol
A. Instrument Parameters (Sciex QTRAP / Agilent QQQ /
Thermo TSQ)
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Parameter Value Notes

Ionization Mode ESI Positive (+) Protonation of amine group.

Spray Voltage 4500 - 5500 V
High voltage required for

efficient ionization.

Source Temp 350°C - 500°C
Ensure complete desolvation

of aqueous mobile phase.

Curtain Gas 20-30 psi
Prevents solvent entry into

vacuum.

MRM 1 (Quant) 398.3 → 282.3 CE: 30 eV

MRM 2 (Qual) 398.3 → 300.3 CE: 20 eV

IS (C17-S1P) 366.2 → 250.2 CE: 28 eV

B. Chromatographic Gradient
Flow Rate: 0.3 - 0.5 mL/min

Column Temp: 40°C

Injection Vol: 5 - 10 µL

Time (min)
% Mobile Phase B
(MeOH/Acid)

Event

0.0 50% Load / Desalt

1.0 50% Begin Gradient

5.0 95% Elute PhS1P (~3-4 min)

7.0 95% Wash

7.1 50% Re-equilibrate

10.0 50% End
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C. Troubleshooting & Optimization
Low Sensitivity:

Cause: Ion suppression from phospholipids.

Fix: Use a diverter valve to send the first 1-2 minutes of flow (containing salts/proteins) to

waste. Ensure the extraction protocol includes an acid wash step.

Peak Tailing:

Cause: Interaction of phosphate groups with stainless steel or silica silanols.

Fix: Add 5mM Ammonium Formate or Phosphoric Acid (if system tolerates) to mobile

phase. Use a "PEEK-lined" column if available.

Carryover:

Cause: Lipids sticking to the injector needle.

Fix: Use a strong needle wash (Isopropanol:Methanol:Acetone:Water 1:1:1:1 + 0.1%

Formic Acid).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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